molecular formula C9H7F3N4O B1436945 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1048912-65-7

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B1436945
CAS No.: 1048912-65-7
M. Wt: 244.17 g/mol
InChI Key: LXKZQBOOQAKOEY-UHFFFAOYSA-N
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Description

“6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide” is a chemical compound with the molecular formula C9H7F3N4O and a molecular weight of 244.18 . It is also known by the synonym "6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide" . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3N4O/c10-9(11,12)5-1-2-7-14-6(8(17)15-13)4-16(7)3-5/h1-4H,13H2,(H,15,17) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The boiling point of “this compound” is reported to be between 202-203°C . The compound is stored at ambient temperature .

Scientific Research Applications

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, closely related to the 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide structure, has been identified as an important class of heterocyclic nucleus providing various bioactive molecules. It has garnered interest for its potential therapeutic applications in medicine, including the development of kinase inhibitors like ponatinib. This review provides a comprehensive overview of the medicinal chemistry applications of imidazo[1,2-b]pyridazine-containing derivatives, highlighting their structure-activity relationships (SAR) and potential for creating compounds with enhanced pharmacokinetic profiles and efficiency (Garrido et al., 2021).

Heterocyclic N-oxide Molecules in Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, which can be synthesized from compounds including imidazo[1,2-a]pyridine, are known for their versatility as synthetic intermediates and their significance in biological contexts. They have been utilized in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and hold potential in medicinal applications for their anticancer, antibacterial, and anti-inflammatory activities. This review focuses on the importance of heterocyclic N-oxide derivatives in organic syntheses, catalysis, and drug applications, offering insights that could be beneficial for researchers in these fields (Li et al., 2019).

Synthetic Imidazopyridine-Based Derivatives as Antibacterial Agents

Fused pyridines, including imidazopyridines (IZPs), have been reported to exhibit a wide range of pharmacological activities. IZPs, as fused scaffolds, demonstrate a more diverse profile than their individual moieties. This review highlights the antibacterial profile and structure–activity relationship (SAR) of various synthesized IZP derivatives, suggesting that these compounds provide a foundation for developing novel, potent antibacterial agents with reduced side effects. The review emphasizes the need for further exploration of IZPs in combating multi-drug resistant bacterial infections (Sanapalli et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Properties

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-2-7-14-6(8(17)15-13)4-16(7)3-5/h1-4H,13H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKZQBOOQAKOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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